molecular formula C23H16BrN3O4S B2743544 (Z)-methyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 627038-43-1

(Z)-methyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2743544
CAS No.: 627038-43-1
M. Wt: 510.36
InChI Key: OMOYNYMNDRAHLA-ZPHPHTNESA-N
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Description

(Z)-methyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H16BrN3O4S and its molecular weight is 510.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis and Reactions

Thiazolo[3,2-a]pyrimidine derivatives are synthesized through a variety of chemical reactions, demonstrating their flexibility in organic synthesis. For instance, Kappe and Roschger (1989) explored various reactions of Biginelli-compounds (2-oxo- or thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives), including the synthesis of thiazolo[3,2-a]pyrimidines through condensation with dielectrophiles, showcasing the compound's role in creating complex heterocyclic systems (Kappe & Roschger, 1989).

Structural Modifications and Aggregation

The structural modifications of thiazolo[3,2-a]pyrimidines can significantly impact their supramolecular aggregation, conformational features, and intermolecular interactions. Nagarajaiah and Begum (2014) provided insights into how different substituents on thiazolopyrimidines affect their packing features, driven by weak interactions like C-H…O, C-H…N, and π…π interactions, highlighting the structural versatility of these compounds (Nagarajaiah & Begum, 2014).

Potential Biological Activities

Biological Activities

Thiazolo[3,2-a]pyrimidines have shown promise in various biological activities, including anti-inflammatory and antibacterial effects. For instance, compounds synthesized by Tozkoparan et al. (1999) exhibited moderate anti-inflammatory activity, suggesting potential therapeutic applications (Tozkoparan et al., 1999). Similarly, Youssef et al. (2011) reported on the biocidal properties of related compounds against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Youssef et al., 2011).

Properties

IUPAC Name

methyl (2Z)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O4S/c1-11-16(22(30)31-2)18(12-6-4-3-5-7-12)27-21(29)19(32-23(27)25-11)17-14-10-13(24)8-9-15(14)26-20(17)28/h3-10,18H,1-2H3,(H,26,28)/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOYNYMNDRAHLA-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=C3C4=C(C=CC(=C4)Br)NC3=O)SC2=N1)C5=CC=CC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/3\C4=C(C=CC(=C4)Br)NC3=O)/SC2=N1)C5=CC=CC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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